molecular formula C17H15ClN2O3S2 B2591246 5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034448-32-1

5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2591246
CAS No.: 2034448-32-1
M. Wt: 394.89
InChI Key: RHSBWDUNPXTFLG-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common feature in many pharmaceutical drugs due to its bioactivity . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . Thiophene derivatives have been studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and thiophene), a sulfonamide group, and halogen (chlorine) and alkoxy (methoxy) substituents. These functional groups could potentially influence the compound’s reactivity and interactions with biological targets .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the specific functional groups present in the molecule. For instance, the chlorine atom might be susceptible to nucleophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonamide group could enhance water solubility, while the aromatic rings might increase lipophilicity .

Scientific Research Applications

Cognitive Enhancing Properties

One study focused on a benzenesulfonamide derivative, SB-399885, highlighting its potential in enhancing cognitive abilities. This compound was shown to be a potent, selective antagonist of the 5-HT6 receptor, with significant effects on cognitive enhancement in aged rat models. The study suggests that SB-399885 could potentially be used in treating cognitive deficits associated with Alzheimer's disease and schizophrenia due to its ability to enhance cholinergic function (Hirst et al., 2006).

Photodynamic Therapy Applications

Another study introduces a zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating its potential for photodynamic therapy (PDT) applications. This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it suitable for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Docking Studies and Structural Analysis

Further research includes docking studies and crystal structure analysis of tetrazole derivatives, including benzenesulfonamide compounds, providing insights into their potential pharmacological applications. These studies contribute to understanding the molecular interactions and structural properties that underpin the biological activities of these compounds (Al-Hourani et al., 2015).

Herbicide Selectivity and Metabolism

Another significant application of benzenesulfonamide derivatives is in agriculture, where they are used as selective herbicides. For example, chlorsulfuron, a benzenesulfonamide derivative, is highlighted for its selective herbicidal activity in cereals, attributed to the differential metabolism between crop and weed species (Sweetser et al., 1982).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many drugs containing a sulfonamide group are known to inhibit enzymes, and the thiophene ring might interact with aromatic amino acids in proteins .

Properties

IUPAC Name

5-chloro-2-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S2/c1-23-14-7-6-13(18)10-16(14)25(21,22)20-11-12-4-2-8-19-17(12)15-5-3-9-24-15/h2-10,20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSBWDUNPXTFLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=C(N=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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